(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a benzimidazole moiety, a phenyl group, and a dimethylamino butenamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps:
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Formation of Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
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Alkylation: : The benzimidazole derivative is then alkylated using a halomethylbenzene compound to introduce the benzimidazol-1-ylmethyl group.
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Coupling Reaction: : The alkylated benzimidazole is coupled with a phenylmethyl halide under basic conditions to form the intermediate compound.
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Formation of Butenamide: : The final step involves the reaction of the intermediate with dimethylamino but-2-enamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the double bond in the butenamide chain, converting it to a single bond and altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce saturated butenamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry. It may interact with cellular components, influencing processes such as signal transduction and gene expression.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and pharmacokinetics.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide: shares similarities with other benzimidazole derivatives and butenamide compounds.
Benzimidazole: A core structure found in many biologically active compounds.
Butenamides: Known for their diverse chemical reactivity and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(E)-N-[[3-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-24(2)12-6-11-21(26)22-14-17-7-5-8-18(13-17)15-25-16-23-19-9-3-4-10-20(19)25/h3-11,13,16H,12,14-15H2,1-2H3,(H,22,26)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXIDLJXINFSO-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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